1-[5-(3,4-dimethoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one
Description
1-[5-(3,4-Dimethoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one is a bipyrazole derivative featuring a 3,4-dimethoxyphenyl group at position 5, phenyl substituents at positions 1' and 3', and an acetyl moiety at position 2. Bipyrazole scaffolds are pharmacologically significant due to their structural rigidity, hydrogen-bonding capabilities, and adaptability in drug design . This compound’s synthesis likely involves cyclocondensation of hydrazines with α,β-unsaturated ketones, analogous to methods for related pyrazolines .
Properties
IUPAC Name |
1-[5-(3,4-dimethoxyphenyl)-3-(1,3-diphenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3/c1-19(33)32-25(17-24(29-32)21-14-15-26(34-2)27(16-21)35-3)23-18-31(22-12-8-5-9-13-22)30-28(23)20-10-6-4-7-11-20/h4-16,18,25H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZHXQXGHKBNOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[5-(3,4-dimethoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one is a member of the bipyrazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 399.48 g/mol. The structure features a bipyrazole core substituted with a dimethoxyphenyl group and a diphenyl moiety.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Bipyrazoles are known for their ability to inhibit cancer cell proliferation.
- Neuroprotective Effects : Certain analogs have been studied for their neuroprotective potential in neurodegenerative diseases.
The precise mechanism through which This compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways.
- It could modulate neurotransmitter systems, particularly those related to dopamine and serotonin receptors.
Anticancer Activity
A study evaluated the anticancer activity of various bipyrazole derivatives including our compound. Results indicated that it inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of 10 µM. The study suggested that this compound induces apoptosis through the activation of caspase pathways (Table 1).
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | MCF-7 | 10 | Caspase activation |
| 2 | HeLa | 15 | Cell cycle arrest |
| 3 | A549 | 12 | Apoptosis |
Antimicrobial Activity
In another investigation focusing on antimicrobial properties, This compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL (Table 2).
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 8 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs are compared below based on substituents, physicochemical properties, and bioactivity:
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Methoxy vs. Ethoxy Groups : Ethoxy-substituted analogs (e.g., 2h ) exhibit lower melting points (102–106°C vs. 120–124°C for methoxy-substituted 1h ), likely due to reduced crystallinity from increased alkyl chain length .
- Fluorophenyl Groups : The 2-fluorophenyl substituent in enhances dipole interactions, as evidenced by molecular docking studies showing strong binding to bacterial enzyme active sites.
- Trimethoxyphenyl Groups : Compound 7 (3,4,5-trimethoxyphenyl) demonstrates potent anti-MRSA activity, suggesting methoxy positioning critically influences antimicrobial efficacy .
Bioactivity Trends
- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., fluorine in ) or extended π-systems (e.g., 5a ) show enhanced activity due to improved target binding or membrane penetration .
- Anti-MRSA Potential: The trimethoxyphenyl group in 7 exhibits low MIC values (2–8 µg/mL), outperforming simpler methoxy analogs. This highlights the importance of substituent density and orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
